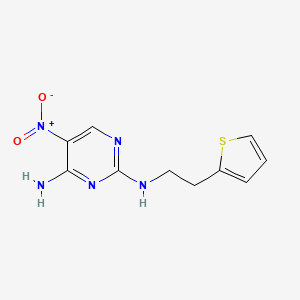

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde in the presence of ethanol under reflux conditions . This reaction forms the Schiff base, which is then further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiophene moiety can participate in electrophilic substitution reactions.

Condensation: The compound can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine can be used.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: Conversion to 5-amino-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine.

Substitution: Formation of halogenated derivatives.

Condensation: Formation of various Schiff bases.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most prominent applications of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is its role as a potential anticancer agent. Research has demonstrated that this compound acts as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased genomic instability and cell death in cancer cells, making it a valuable candidate for cancer therapies.

Case Study:

A study involving human breast cancer cell lines (MCF7) showed that this compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established PARP inhibitors. This indicates its potential development as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

This compound also displays antimicrobial properties. Preliminary studies have indicated that derivatives related to this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus. The efficacy of these compounds against antibiotic-resistant strains highlights their potential utility in treating infections.

Case Study:

In vitro testing revealed that the compound's derivatives had superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting their application in combating resistant bacterial infections.

Synthetic Routes

One common method for synthesizing this compound is through the reaction of 6-nitropyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

Table: Summary of Synthetic Methods

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 6-nitropyrimidine-2,4-diamine + 2-(thiophen-2-yl)ethyl bromide | DMF, Potassium carbonate, Heat |

| 2 | Purification | Recrystallization or chromatography |

Pharmacokinetics and Mechanism of Action

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good absorption and distribution within biological systems. The compound's solubility and stability are critical factors influencing its bioavailability and efficacy.

Wirkmechanismus

The exact mechanism of action for 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is not fully understood. it is believed to interact with biological macromolecules such as DNA and proteins, potentially inhibiting their function. The nitro group may undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-nitro-N-(thiophen-2-ylmethylidene)aniline: Similar structure but different functional groups.

Thiophene-based Pyrimidines: Share the thiophene and pyrimidine core but differ in substituents.

Uniqueness

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to its specific combination of a nitro group, thiophene moiety, and pyrimidine ring.

Biologische Aktivität

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a nitro group and a thiophene moiety, which are critical for its biological interactions. The molecular formula is C11H12N4O2S, and it has a CAS number of 1257549-48-6.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with DNA and bacterial biochemical pathways. Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting nucleic acid synthesis and function.

Mode of Action

The nitro group may undergo reduction to form an amino group, which can enhance the compound's reactivity towards biological targets. The thiophene moiety is also believed to participate in electron transfer processes that can affect cellular metabolism.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have measured minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various pathogens. Compounds with similar moieties have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Similar Compound A | 0.22 | S. aureus |

| Similar Compound B | 0.25 | S. epidermidis |

Anticancer Activity

Preliminary studies suggest potential anticancer effects for this compound class, particularly against cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). These derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various derivatives, including those similar to this compound. The results highlighted substantial inhibition of biofilm formation in pathogenic bacteria, reinforcing the potential for therapeutic applications in treating infections .

- Case Study on Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in targeted cells .

Eigenschaften

IUPAC Name |

5-nitro-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c11-9-8(15(16)17)6-13-10(14-9)12-4-3-7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICSEVHRZSIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.